molecular formula C17H14N2O3 B11838326 Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate

Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate

Cat. No.: B11838326
M. Wt: 294.30 g/mol
InChI Key: YWHMMWKRPPIOFO-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate: is a chemical compound with the molecular formula C17H14N2O3. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with an ethyl ester group, a phenyl group, and a keto group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate typically involves the condensation of an appropriate quinoxaline derivative with ethyl acetoacetate. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the desired product. For instance, a common method involves the use of p-toluenesulfonic acid as a catalyst in ethanol, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group and the quinoxaline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed:

Scientific Research Applications

Chemistry: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate is used as a building block in the synthesis of more complex quinoxaline derivatives. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in target cells, further contributing to its biological effects .

Comparison with Similar Compounds

    Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but lacks the phenyl group.

    Ethyl 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a quinoline core instead of quinoxaline.

    Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Similar structure but with a bromine substituent.

Uniqueness: Ethyl 3-oxo-4-phenyl-3,4-dihydroquinoxaline-2-carboxylate is unique due to the presence of both the phenyl group and the quinoxaline core. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

ethyl 3-oxo-4-phenylquinoxaline-2-carboxylate

InChI

InChI=1S/C17H14N2O3/c1-2-22-17(21)15-16(20)19(12-8-4-3-5-9-12)14-11-7-6-10-13(14)18-15/h3-11H,2H2,1H3

InChI Key

YWHMMWKRPPIOFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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